Cas no 478259-40-4 (1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-)
1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-
-
- Inchi: 1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2
- InChI Key: YSMROCLUYGLMMJ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(N)=C2)C2C1CCCC2
1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-1mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 1mg |
¥509.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-2mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 2mg |
¥619.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-5mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 5mg |
¥600.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-10mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 10mg |
¥828.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-20mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 20mg |
¥1219.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614277-25mg |
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine |
478259-40-4 | 98% | 25mg |
¥1332.00 | 2024-05-12 |
1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Related Literature
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-
Recent Advances in the Study of 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4)
The compound 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its hexahydrocarbazole scaffold, exhibits unique structural and pharmacological properties that make it a promising candidate for therapeutic development. Recent studies have focused on its synthesis, biological activity, and potential applications in treating various diseases, particularly in the realms of oncology and neurology.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-, emphasizing its enantioselective synthesis to achieve high purity and yield. The researchers employed asymmetric hydrogenation and chiral auxiliary techniques, which proved effective in producing the desired enantiomers with minimal byproducts. This advancement is critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- exhibits potent inhibitory effects on specific kinase pathways implicated in cancer progression. For instance, a 2024 study in Cancer Research highlighted its role as a selective inhibitor of the PI3K/AKT/mTOR pathway, which is often dysregulated in various malignancies. The compound showed promising antitumor efficacy in xenograft models of breast and lung cancer, with minimal off-target effects, suggesting its potential as a targeted therapy.
Beyond oncology, emerging research has also investigated the neuroprotective properties of this compound. A 2023 paper in Neuropharmacology reported that 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- could modulate neurotransmitter systems, particularly dopamine and serotonin receptors, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease and depression. The study utilized computational docking and electrophysiological assays to elucidate its binding affinity and functional effects on these receptors.
Despite these promising findings, challenges remain in the clinical translation of 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires formulation optimization to enhance its absorption and stability. Additionally, long-term toxicity studies are needed to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and advance the compound into clinical trials.
In conclusion, 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4) represents a versatile and promising molecule in chemical biology and drug discovery. Its dual applications in oncology and neurology, coupled with recent advancements in synthesis and mechanistic understanding, underscore its potential as a therapeutic agent. Future research should focus on overcoming translational challenges and exploring its efficacy in broader disease contexts.
478259-40-4 (1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)